Methyl 4-[2-[2-(benzylamino)ethoxy]ethoxy]benzoate;oxalic acid
Overview
Description
Methyl 4-[2-[2-(benzylamino)ethoxy]ethoxy]benzoate; oxalic acid is a complex organic compound that features a benzoate ester linked to a benzylamino group through an ethoxy chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
Methyl 4-[2-[2-(benzylamino)ethoxy]ethoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-[2-(benzylamino)ethoxy]ethoxy]benzoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzoic acid with ethylene glycol to form an ethoxy intermediate. This intermediate is then reacted with benzylamine to introduce the benzylamino group. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-[2-(benzylamino)ethoxy]ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzylamino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or primary amines.
Mechanism of Action
The mechanism of action of Methyl 4-[2-[2-(benzylamino)ethoxy]ethoxy]benzoate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with proteins or enzymes, altering their activity. The ethoxy chain provides flexibility, allowing the compound to fit into various binding sites. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-[2-(dimethylamino)ethoxy]ethoxy]benzoate
- Methyl 4-[2-[2-(ethylamino)ethoxy]ethoxy]benzoate
- Methyl 4-[2-[2-(propylamino)ethoxy]ethoxy]benzoate
Uniqueness
Methyl 4-[2-[2-(benzylamino)ethoxy]ethoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylamino group enhances its binding affinity to certain proteins, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-[2-[2-(benzylamino)ethoxy]ethoxy]benzoate;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4.C2H2O4/c1-22-19(21)17-7-9-18(10-8-17)24-14-13-23-12-11-20-15-16-5-3-2-4-6-16;3-1(4)2(5)6/h2-10,20H,11-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGZLSUMPIYSFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCOCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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